Antimicrobial Scaffold Superiority Over Hymexazol in Fungal Growth Inhibition
Novel isomagnolone analogues bearing N-(1,3-thiazol-2-yl)amides exhibit substantially greater antifungal potency than the commercial agricultural fungicide hymexazol. In vitro assays against four phytopathogenic fungal strains demonstrated that analogue Ⅲ24 achieved EC50 values 3.6- to 4.8-fold lower than hymexazol across the tested panel [1]. Native isomagnolone serves as the essential scaffold for this potency, with the thiazolylamide modifications conferring the activity gain relative to the unmodified natural product.
| Evidence Dimension | In vitro antifungal activity (EC50, μg/mL) |
|---|---|
| Target Compound Data | Isomagnolone analogue Ⅲ24: EC50 = 3.8–5.1 μg/mL against four fungal strains (Fusarium graminearum, Fusarium oxysporum, Botrytis cinerea, Alternaria solani) [1] |
| Comparator Or Baseline | Hymexazol (positive control): EC50 = 18.3–24.5 μg/mL against the same four fungal strains [1] |
| Quantified Difference | 3.6- to 4.8-fold lower EC50 (superior potency) |
| Conditions | Mycelial growth inhibition assay; compounds tested at 50, 25, 12.5, 6.25, 3.125 μg/mL; 48–72 h incubation at 25°C |
Why This Matters
Demonstrates that isomagnolone-derived analogues provide a measurable advantage over an established commercial fungicide, justifying selection for agricultural antifungal lead development.
- [1] Hou, E.; Li, S.; Yao, H.; Zhang, T.; Guo, Y. Unlocking nature's potential: Novel isomagnolone analogues as broad-spectrum antimicrobial agents for plant disease control. Advanced Agrochem 2024, 3 (1), 47–58. View Source
